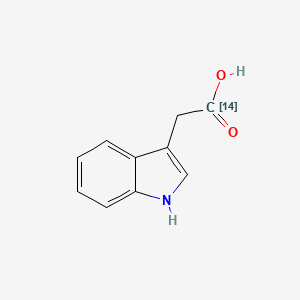
Indole-3-acetic acid-carboxy-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole-3-acetic acid-carboxy-14C is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Plant Growth Regulation
Auxin Activity and Mechanisms
Indole-3-acetic acid is recognized as a primary auxin that regulates numerous aspects of plant growth and development, including cell elongation, division, and differentiation. The use of IAA-14C enables researchers to study the transport and metabolism of auxins within plant tissues. For instance, studies have demonstrated that IAA influences the expression of genes related to stress responses in Bradyrhizobium japonicum, enhancing biofilm formation and exopolysaccharide production, which are vital for symbiotic relationships with plants .
Case Study: Metabolism in Zea mays
Research involving coleoptiles of Zea mays has shown that IAA-14C can be used to trace the metabolic pathways of auxins within plant tissues. The radioactive labeling allows for the identification of various metabolic products formed during the catabolism of IAA . This insight is crucial for understanding how plants utilize auxins under different environmental conditions.
Microbial Interactions
Fungal Pathogenesis
IAA-14C has been instrumental in studying the role of auxins produced by plant-associated microbes. For example, research on Saccharomyces cerevisiae has indicated that IAA acts as a signaling molecule regulating fungal virulence traits. The incorporation of radioactive carbon from tryptophan into IAA allows for the quantification and analysis of auxin production in these organisms . This research highlights the complex interactions between plants and microbes, particularly how auxins mediate these relationships.
Herbicidal Activity
Development of Auxinic Herbicides
The design and synthesis of novel indole-3-carboxylic acid derivatives have been explored for their potential as herbicides that mimic natural auxin activity. Studies show that these compounds can act as antagonists to the auxin receptor protein TIR1, effectively inhibiting weed growth by disrupting normal hormonal signaling pathways . The use of IAA-14C in these studies allows researchers to track the efficacy and metabolic fate of these herbicides in target plants.
| Compound | Activity | Inhibition Rate (%) | Target Species |
|---|---|---|---|
| Compound 10d | Herbicidal | 96% at 100 mg/L | Brassica napus |
| Compound 10h | Herbicidal | 93% at 10 mg/L | Echinochloa crus-galli |
Environmental Implications
The application of IAA-14C extends beyond basic research into practical environmental applications, such as developing sustainable agricultural practices. By understanding how synthetic auxins behave in soil and plant systems, researchers can create more effective and environmentally friendly herbicides that minimize ecological impact while maximizing agricultural productivity.
化学反応の分析
Oxidative Decarboxylation
IAA-carboxy-14C undergoes oxidative decarboxylation catalyzed by plant peroxidases, a key reaction in auxin homeostasis. Horseradish peroxidase (HRP) and tobacco peroxidase (TOP) facilitate this process via a ternary complex involving IAA, oxygen, and the enzyme . The reaction proceeds as:
IAA-carboxy-14C+O2PeroxidaseOxindole-3-acetic acid (OxIAA)+14CO2
Key findings :
-
Rapid-scan stopped-flow spectrophotometry confirmed the formation of a kinetically competent peroxidase-IAA-oxygen complex under anaerobic conditions .
-
Over 90% of IAA-carboxy-14C is decarboxylated within 30 minutes in Arabidopsis cell cultures, yielding OxIAA and radiolabeled CO₂ .
Conjugation Reactions
IAA-carboxy-14C forms stable conjugates with amino acids, primarily aspartate (Asp) and glutamate (Glu), in plant tissues .
Reaction Pathways:
IAA-carboxy-14C+Asp/GluAcyltransferaseIndole-3-acetylaspartate (IAAsp)/Indole-3-acetylglutamate (IAGlu)+H2O
Data from Arabidopsis Studies :
| Conjugate | Yield (%) | Tissue Localization |
|---|---|---|
| IAAsp | 65–78 | Roots, shoots |
| IAGlu | 12–18 | Roots |
| OxIAA-hexose | 8–15 | Vascular tissue |
-
IAAsp and IAGlu are not hydrolyzed back to free IAA in mature Arabidopsis plants, indicating irreversible conjugation .
-
In mung bean (Vigna radiata) cuttings, 80% of applied IAA-carboxy-14C is converted to IAAsp within 24 hours .
Copper-Mediated Decarboxylative Coupling
IAA-carboxy-14C participates in copper-catalyzed decarboxylative cross-coupling reactions, forming C–C bonds with heterocycles like pyrazolones .
Reaction Conditions:
-
Catalyst : Cu(OAc)₂·H₂O (2 equiv)
-
Solvent : DMF
-
Temperature : 90°C
Example Reaction :
IAA-carboxy-14C+PyrazoloneCu(OAc)2Indole-pyrazolone hybrid+14CO2
| Substituent on IAA | Product Yield (%) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| 5-Fluoro | 97 | 12.4 (HeLa) |
| 5-Nitro | 89 | 9.8 (MCF-7) |
| 4-Chloro | 96 | 14.2 (A549) |
Amidation and Alkylation
IAA-carboxy-14C reacts with alkyl halides under strong bases (e.g., LDA) to form intermediates for herbicidal indole derivatives :
IAA-carboxy-14C+R-XLDA3-Substituted Indole+LiX
Key Applications :
-
Phase-transfer catalysis with methyl chloroformate yields N-methylated indole-3-acetamide derivatives (85–92% yield) .
-
Gramine-derived syntheses produce 3-aminomethylindole with 76.8% radiochemical yield using [2-14C]indole-3-aldehyde .
Degradation in Soil Microbes
Streptomyces spp. metabolize IAA-carboxy-14C into non-auxin compounds, with degradation rates influenced by soil pH and carbon sources .
Degradation Pathway :
-
Initial Step : Hydroxylation at C-5/C-6 positions.
-
Final Step : Cleavage of the indole ring to form anthranilic acid derivatives .
Half-Life Data :
| Soil Type | pH | Half-Life (Days) |
|---|---|---|
| Rhizosphere | 6.8 | 3.2 |
| Non-rhizosphere | 5.4 | 7.1 |
GC-MS and NMR Data :
特性
CAS番号 |
4384-79-6 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
177.18 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i10+2 |
InChIキー |
SEOVTRFCIGRIMH-HRVHXUPCSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[14C](=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















